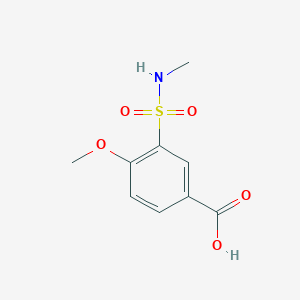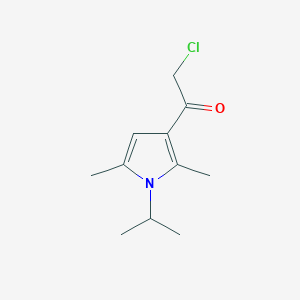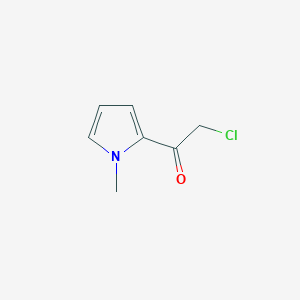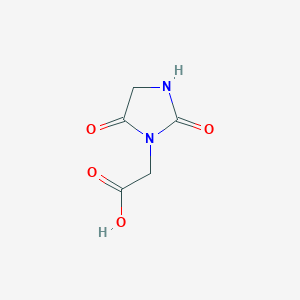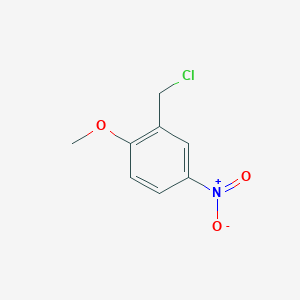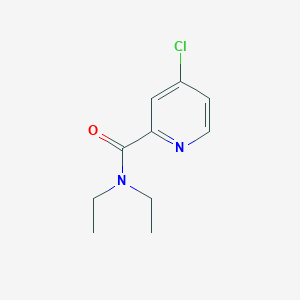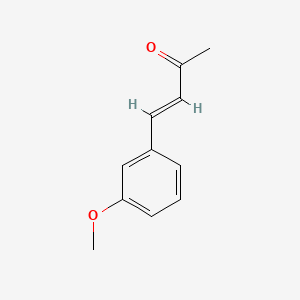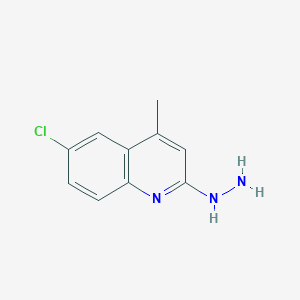
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
Descripción general
Descripción
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is a chiral diamine compound with significant applications in organic synthesis and catalysis. This compound is characterized by its two methoxy groups and two dimethylamino groups attached to a butane backbone, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane typically involves the following steps:
Starting Material: The synthesis begins with (R,R)-(+)-diethyl tartrate.
Formation of Diamide: (R,R)-(+)-diethyl tartrate is reacted with dimethylamine to form (R,R)-(+)-N,N,N’,N’-tetramethyltartaric acid diamide.
Methylation: The diamide is then methylated using dimethyl sulfate in the presence of sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst to yield (R,R)-(+)-2,3-dimethoxy-N,N,N’,N’-tetramethylsuccinic acid diamide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane involves its interaction with molecular targets through its dimethylamino and methoxy groups. These functional groups enable the compound to act as a ligand, forming complexes with metal ions and other substrates. The pathways involved include coordination with metal centers and participation in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(dimethylamino)butane
- N,N,N’,N’-Tetramethyl-1,3-butanediamine
- 2,3-Dimethoxy-1,4-bis(dimethylamino)butane (racemic mixture)
Uniqueness
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis. Its ability to form stable complexes with metal ions and its high reactivity make it a valuable reagent in various chemical transformations.
Propiedades
IUPAC Name |
2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCQNCBTMHEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(CN(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949398 | |
| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-21-3, 26549-22-4 | |
| Record name | (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in anionic polymerization?
A1: this compound acts as a chiral ligand when complexed with organolithium initiators in anionic polymerization. This complexation can induce helix-sense-selectivity during the polymerization of specific monomers like Diphenyl-2-pyridylmethyl methacrylate (D2PyMA) and Phenyl[bis(2-pyridyl)]methyl methacrylate (PB2PyMA) [, , ]. This means that the chiral ligand influences the growing polymer chain to preferentially adopt a specific helical conformation (either right-handed or left-handed).
Q2: How do polymerization conditions affect the optical activity of polymers synthesized using this compound?
A3: The degree of optical activity in the resulting polymers is significantly influenced by the polymerization conditions when using (-)-DDB. Factors such as monomer and initiator concentrations, reaction temperature, and the presence of polar additives have been shown to impact the optical rotation of the synthesized polymers []. This highlights the sensitivity of the chiral environment created by (-)-DDB during polymerization.
Q3: Are there any limitations to using this compound in achieving complete helix-sense control?
A4: Research suggests that using (-)-DDB in D2PyMA polymerization doesn't always result in a single, enantiomerically pure helical polymer. Fractionation studies revealed that the resulting polymer often comprises a mixture of (+)- and (-)- polymers, indicating that complete helix-sense control is not always achieved []. This suggests that the chiral environment created by (-)-DDB may not be absolute and other factors could influence the helical conformation during propagation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


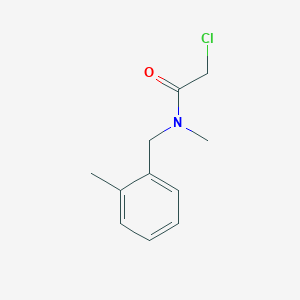
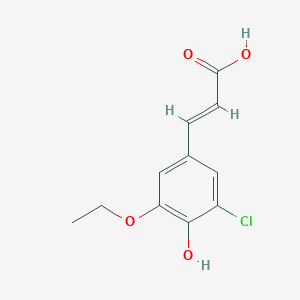
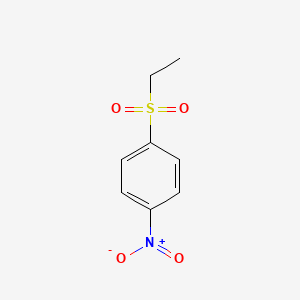
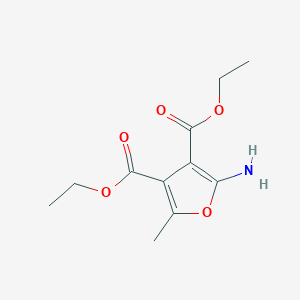
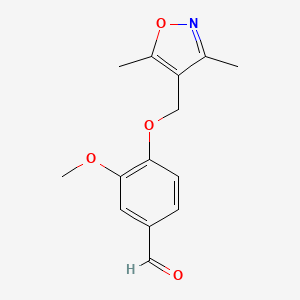
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)
